molecular formula C18H26N8O B14949972 4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14949972
M. Wt: 370.5 g/mol
InChI Key: MEWHYZRBNMDOLJ-CPNJWEJPSA-N
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Description

4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions produce amines.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its ability to form stable complexes with various biomolecules. The compound can interact with enzymes and other proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)BENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its ability to form stable hydrazone linkages, making it valuable in the synthesis of complex organic molecules and in various research applications. Its versatility and reactivity set it apart from other similar compounds .

Properties

Molecular Formula

C18H26N8O

Molecular Weight

370.5 g/mol

IUPAC Name

2-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H26N8O/c1-24(2)15-7-5-14(6-8-15)13-19-23-16-20-17(25(3)4)22-18(21-16)26-9-11-27-12-10-26/h5-8,13H,9-12H2,1-4H3,(H,20,21,22,23)/b19-13+

InChI Key

MEWHYZRBNMDOLJ-CPNJWEJPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N(C)C)N3CCOCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N(C)C)N3CCOCC3

Origin of Product

United States

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